molecular formula C8H4ClNOS B099199 4-Chlorobenzoyl isothiocyanate CAS No. 16794-67-5

4-Chlorobenzoyl isothiocyanate

Cat. No.: B099199
CAS No.: 16794-67-5
M. Wt: 197.64 g/mol
InChI Key: OTZBZZNWOAIAEN-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4ClNOS and a molecular weight of 197.64 g/mol . It is a derivative of benzoyl isothiocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoic acid with trichloroisocyanuric acid and triphenylphosphine in toluene at 0°C. The reaction mixture is then treated with potassium thiocyanate, and the temperature is gradually raised to room temperature. The product is purified using column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzoyl isothiocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for specific applications in organic synthesis and industrial processes. Its ability to form stable thioureas and thiocarbamates makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-chlorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBZZNWOAIAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283040
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16794-67-5
Record name 16794-67-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoyl isothiocyanate
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzoyl chloride (127.1 ml) in 100 ml of dry toluene is added to a vigorously stirred suspension of dried KSCN (106.90 g) in about one liter of dried toluene. The reaction mixture is heated to reflux and after addition is completed the mixture is refluxed overnight. The reaction mixture is allowed to cool, KCl filtered and the filtrate evaporated leaving a reddish residue which solidifies on standing. The residue is vacuum distilled, using a steam filled condenser, yielding 152.4 g of a distillate, b.p. 88°-90° (0.350 torr).
Quantity
127.1 mL
Type
reactant
Reaction Step One
Name
KSCN
Quantity
106.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorobenzoyl isothiocyanate
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Customer
Q & A

Q1: How does the structure of 4-chlorobenzoyl isothiocyanate contribute to its reactivity in the synthesis of heterocyclic compounds?

A1: this compound possesses an electrophilic isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophiles, such as amines, through nucleophilic addition reactions. In the provided research, it reacts with the amine groups present in diethylenetriamine. This reaction leads to the formation of thiourea derivatives, which then undergo further cyclization to yield the final imidazolidine-containing compound []. The presence of the chlorine atom on the benzoyl ring can influence the reactivity of the isothiocyanate group through electronic effects, potentially impacting reaction rates and selectivity.

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